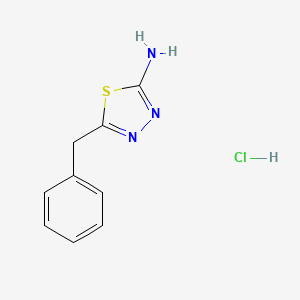

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride

Description

Properties

IUPAC Name |

5-benzyl-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S.ClH/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXCNZNLHLDAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(S2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955499-06-5 | |

| Record name | 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

The reaction between thiosemicarbazide and benzylcarboxylic acid in the presence of polyphosphate ester (PPE) represents a mild, one-pot approach. PPE acts as both a catalyst and dehydrating agent, enabling sequential acylation, cyclization, and aromatization.

Procedure :

- Reagents : Thiosemicarbazide (5 mmol), benzylcarboxylic acid (5 mmol), PPE (20 g), and chloroform (6 mL).

- Conditions : The mixture is stirred at 85°C for 1 hour under reflux.

- Workup : The crude product is purified via reflux in 10% hydrochloric acid, neutralized to pH 8–9, and crystallized.

Mechanistic Insights :

- Step 1 : Formation of a thiosemicarbazide-carboxylic acid salt.

- Step 2 : Dehydration to 2-benzylhydrazine-1-carbothioamide intermediate.

- Step 3 : Cyclodehydration to yield the thiadiazole ring.

Yield : 47.8% (colorless crystals).

Advantages :

Limitations :

- Requires precise temperature control (<85°C).

- Moderate yield due to competing side reactions.

Solid-Phase Synthesis with Phosphorus Pentachloride (PCl₅)

A solvent-free, solid-phase method utilizing PCl₅ offers high efficiency and simplicity.

Procedure :

- Reagents : Thiosemicarbazide (1 mol), benzylcarboxylic acid (1.2 mol), PCl₅ (1.2 mol).

- Conditions : Reagents are ground at room temperature for 30 minutes.

- Workup : The crude product is treated with alkaline solution (pH 8–8.2), filtered, and recrystallized.

Mechanistic Pathway :

- PCl₅ facilitates acylation and cyclization via electrophilic activation of the carboxylic acid.

Advantages :

- Short reaction time (30 minutes).

- High yield and minimal purification required.

Limitations :

- PCl₅ is moisture-sensitive and requires careful handling.

- Generates HCl gas, necessitating ventilation.

Comparative Analysis of Synthetic Methods

Physicochemical Properties of 5-Benzyl-1,3,4-thiadiazol-2-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉N₃S | |

| Molecular Weight | 191.26 g/mol | |

| Density | 1.3 g/cm³ | |

| Boiling Point | 384.6°C | |

| Flash Point | 186.4°C | |

| LogP | 2.29 |

Analytical Characterization

Spectroscopic Data :

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis and Research Applications

1. Building Block in Organic Synthesis

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride serves as a crucial building block in the synthesis of more complex molecules. Its structure allows for various modifications that enhance its chemical properties and biological activity. The synthesis typically involves nucleophilic substitution reactions, yielding derivatives that can be further explored for their pharmacological potential.

2. Acetylcholinesterase Inhibition

The compound has been investigated for its potential as an acetylcholinesterase inhibitor. This application is particularly relevant in the study of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, the compound can increase acetylcholine levels in the brain, which may improve cognitive function.

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Cytotoxicity Studies : A study demonstrated that modifications to the benzyl group could enhance the compound's potency against specific cancer types .

- Mechanism of Action : The thiadiazole moiety interacts with metabolic pathways involved in cancer progression, making it a promising candidate for anticancer drug development.

2. Antimicrobial Efficacy

The compound has also shown promising antimicrobial properties. Research highlights include:

- Antimicrobial Studies : Thiadiazole derivatives have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities. Structural modifications were found to improve these properties further.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives exhibited cytotoxic effects against cancer cell lines; modifications enhanced potency. |

| Antimicrobial Efficacy | Thiadiazole derivatives showed significant activity against pathogens; structural changes improved efficacy. |

| Neurodegenerative Diseases | The compound acts as an acetylcholinesterase inhibitor, potentially improving cognitive function in Alzheimer's patients. |

Pharmacological Insights

The pharmacokinetics of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride indicate challenges such as non-selectivity and poor bioavailability typical of many acetylcholinesterase inhibitors. However, ongoing research aims to optimize these properties through structural modifications and novel formulations.

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1,3,4-thiadiazole derivatives are heavily influenced by substituents on the core scaffold. Below is a detailed comparison of 5-benzyl-1,3,4-thiadiazol-2-amine hydrochloride with analogous compounds:

Key Observations :

- Benzyl vs.

- Halogenated Derivatives : Chlorine substitution (e.g., 4-chlorophenyl) improves anticancer potency, likely due to enhanced electrophilicity and target binding.

- Hybrid Structures : Ibuprofen-thiadiazole hybrids exhibit dual functionality, merging anti-inflammatory and heterocyclic pharmacophores.

Reactivity Trends :

- The benzyl group in the target compound facilitates electrophilic substitutions at the aromatic ring, enabling further functionalization.

- Thiol-containing derivatives (e.g., benzylthio) exhibit higher reactivity in coupling reactions compared to amine or chloro-substituted analogs.

Physicochemical Properties

Notes:

- The hydrochloride salt form of the target compound improves solubility in polar solvents compared to non-ionic analogs.

- Bulkier substituents (e.g., ibuprofen) reduce solubility but may enhance target specificity.

Biological Activity

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride has the molecular formula and a molecular weight of approximately 191.25 g/mol. The compound features a thiadiazole ring, which is known for its role in various biological activities.

The primary target of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is acetylcholinesterase (AChE) . This compound acts as an inhibitor of AChE , leading to increased levels of acetylcholine in the synaptic cleft. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease, where enhanced cholinergic neurotransmission can improve cognitive function.

Anticancer Properties

Research indicates that 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride exhibits significant anticancer activity . Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance:

- In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of cancer cells by interfering with metabolic pathways involved in tumor progression .

- The compound has been compared to established chemotherapeutics like Cisplatin and has shown promising results against human gastric and lung carcinoma cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties . Research has highlighted its effectiveness against both bacterial and fungal strains:

- Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as some Gram-negative strains .

- The compound's structural features contribute to its ability to penetrate cellular membranes effectively, enhancing its antimicrobial efficacy.

Pharmacokinetics and Safety Profile

While the pharmacokinetic profile of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride is still under investigation, potential limitations include non-selectivity for AChE inhibition and possible side effects associated with increased acetylcholine levels. Further studies are needed to explore its bioavailability and long-term safety in clinical settings.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Benzyl-1,3-thiazol-2-amine | Thiazole | Known for strong anticancer properties |

| 5-(4-Bromobenzyl)-1,3,4-thiadiazol-2-amine | Thiadiazole | Enhanced reactivity due to bromine substitution |

| 2-Amino-5-benzylthiadiazole | Thiadiazole | Exhibits antimicrobial activity |

The unique substitution pattern on the thiadiazole ring of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride distinguishes it from other derivatives and contributes to its enhanced biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Activity Study : A study demonstrated that derivatives of 5-Benzyl-1,3,4-thiadiazol showed cytotoxic effects against different cancer cell lines. The results indicated that modifications to the benzyl group could enhance potency against specific cancer types .

- Antimicrobial Efficacy Research : Another study highlighted the antimicrobial effects of thiadiazole derivatives against various pathogens. The findings suggested that structural modifications could lead to improved antibacterial properties .

Q & A

Q. What are the established synthetic routes for 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride, and what key parameters influence yield?

The synthesis typically involves multi-step reactions starting from aromatic precursors. Critical parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are often used to stabilize intermediates and facilitate nucleophilic substitutions .

- Catalysts : Palladium or copper salts may accelerate coupling reactions, while acid/base conditions control protonation states during cyclization .

- Temperature control : Reflux conditions (e.g., 80–100°C) are common for thiadiazole ring formation . Example protocol: React 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux for 4 hours, followed by crystallization from ethanol .

Q. Which analytical techniques are recommended for characterizing 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) as key signals .

- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate thiadiazole and amine groups .

- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or oxidation.

- Use desiccants (e.g., silica gel) to avoid moisture absorption, which can degrade the thiadiazole ring .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for thiadiazole derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:

- Compare activation energies for competing pathways (e.g., [1,3]-dipolar cycloaddition vs. nucleophilic substitution) under varying conditions .

- Use software like Gaussian or ORCA to simulate solvent effects and catalyst interactions . Case study: ICReDD employs reaction path searches to optimize experimental conditions, reducing trial-and-error approaches .

Q. What experimental design strategies minimize side reactions during scale-up synthesis?

Apply Design of Experiments (DoE) principles:

- Factorial designs : Screen variables (temperature, solvent ratio, catalyst loading) to identify interactions affecting purity .

- Response surface methodology (RSM) : Optimize yield by modeling nonlinear relationships between parameters . Example: A study on oxadiazole derivatives reduced side products by 30% using DoE to refine reflux time and stoichiometry .

Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be reconciled?

- Variable control : Ensure consistent solvent, concentration, and temperature during analysis. Deuterated DMSO vs. CDCl₃ can shift proton signals by 0.2–0.5 ppm .

- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex mixtures .

- Collaborative validation : Cross-reference data with repositories like PubChem or independent syntheses .

Q. What mechanistic insights explain the biological activity of 5-Benzyl-1,3,4-thiadiazol-2-amine hydrochloride in drug discovery?

- Target engagement : Thiadiazole derivatives inhibit enzymes (e.g., kinases) via π-π stacking and hydrogen bonding with active sites .

- Apoptosis induction : Benzyl-substituted thiadiazoles upregulate pro-apoptotic proteins (e.g., Bax) in cancer cells, as shown in benzothiazole analogs .

- In silico docking : Use AutoDock or Schrödinger Suite to predict binding affinities for therapeutic targets .

Q. What role do substituents (e.g., benzyl groups) play in modulating the compound’s reactivity?

- Electron-withdrawing/donating effects : Benzyl groups enhance electrophilic substitution at the thiadiazole C-5 position, directing further functionalization .

- Steric hindrance : Bulky substituents reduce reaction rates in SNAr mechanisms but improve selectivity .

Q. How can hybrid experimental-computational workflows accelerate derivative development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.